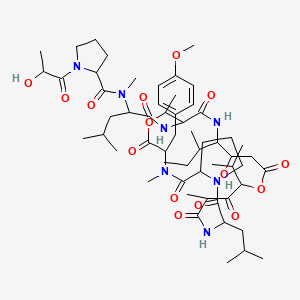

Didemnin B

Description

Properties

IUPAC Name |

N-[1-[[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHUYMLIVQFXRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H89N7O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1112.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 0.1 (mg/mL), CH3OH > 100 (mg/mL), CHCL3 > 100 (mg/mL), DMSO > 100 (mg/mL), C2H5OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL) | |

| Record name | DIDEMNIN B | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/325319%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

77327-05-0 | |

| Record name | Didemnin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Architecture of a Marine Anti-Cancer Agent: A Technical Guide to the Structural Elucidation and Synthesis of Didemnin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has garnered significant attention in the scientific community for its potent anticancer, antiviral, and immunosuppressive properties.[1][2] As the first marine-derived natural product to enter clinical trials for cancer, its complex structure and unique mechanism of action have presented both a formidable challenge and a compelling opportunity for synthetic chemists and drug developers. This technical guide provides an in-depth exploration of the structural elucidation and total synthesis of this compound, offering a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology. Detailed experimental methodologies, quantitative data, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding of this remarkable molecule.

Structural Elucidation: Unraveling the Molecular Complexity

The definitive structure of this compound was established through a combination of spectroscopic techniques and X-ray crystallography, revealing a complex 23-membered macrocyclic depsipeptide with a linear side chain.

Spectroscopic Analysis: A Glimpse into the Structure

Initial structural insights were obtained through extensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were instrumental in identifying the amino acid and other structural components of this compound. Two-dimensional NMR experiments, such as COSY and HMBC, were employed to establish the connectivity between these units.[3] The solution conformation of this compound in chloroform (B151607) has been studied, revealing that many of the structural features observed in the crystalline form are conserved in solution.[3]

Table 1: Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅₇H₈₉N₇O₁₅ | [4] |

| Molecular Weight | 1112.35 g/mol | [5] |

| ¹H NMR (CDCl₃) | Key signals confirm the presence of isostatine, N,O-dimethyltyrosine, and other amino acid residues. | [3] |

| ¹³C NMR (CDCl₃) | Signals assigned to the various carbonyl, alpha-carbon, and side-chain carbons of the constituent residues. | [3] |

| High-Resolution Mass Spectrometry (HRMS) | Confirmed the elemental composition of the molecule. | [6] |

1.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was crucial in determining the elemental composition of this compound.[6] Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the fragmentation pattern, providing further confirmation of the sequence of the peptide and depside bonds.

X-ray Crystallography: The Definitive Structure

The absolute configuration of this compound was unequivocally determined by single-crystal X-ray diffraction analysis.[4][7] This pivotal study revealed the presence of a (3S, 4R, 5S)-isostatine residue, correcting an earlier misassignment of a statine (B554654) residue.[4][7]

Experimental Protocol: X-ray Crystallography of this compound [4][7]

-

Crystallization: Crystals of this compound were grown from a chloroform/benzene solution.

-

Data Collection: A crystal was mounted and cooled to 138 K. X-ray diffraction data were collected using Cu Kα radiation.

-

Structure Solution and Refinement: The structure was solved using direct methods and refined to a final R-factor of 0.052 for 7699 reflections.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | C222₁ |

| a | 14.990(3) Å |

| b | 22.574(4) Å |

| c | 41.112(9) Å |

| V | 13911.7 ų |

| Z | 8 |

| Calculated Density | 1.143 g/cm³ |

| Data obtained at 138 K.[4] |

The crystallographic data revealed a compact, globular structure where the linear peptide moiety is folded back towards the macrocycle.[4][7] The 23-membered ring is stabilized by a transannular hydrogen bond.[4]

Total Synthesis: Constructing a Molecular Masterpiece

The complex structure of this compound has made its total synthesis a significant challenge, attracting the attention of several research groups. The most common strategy involves the synthesis of the macrocyclic core, often Didemnin A, followed by the attachment of the linear side chain.

Retrosynthetic Analysis

A convergent synthetic approach is generally favored. The molecule is disconnected into three main fragments: the macrocyclic core, the linear N-methyl-D-leucine-proline-lactyl side chain, and the pyruvyl group for dehydrothis compound.

Synthesis of the Macrocycle (Didemnin A)

The synthesis of the 23-membered depsipeptide ring is the most challenging aspect of the total synthesis. This typically involves the sequential coupling of the constituent amino and hydroxy acids, followed by a macrolactamization or macrolactonization step. Various coupling reagents have been employed for the formation of the amide and ester bonds, including BOP, PyBrOP, HBTU, and HATU.[8]

Experimental Protocol: A General Approach to Macrocyclization

-

Linear Precursor Synthesis: The linear depsipeptide precursor is assembled through sequential peptide couplings and esterifications. Protecting groups are used to mask reactive functionalities.

-

Deprotection: The terminal protecting groups of the linear precursor are removed to reveal the free amine and carboxylic acid or alcohol and carboxylic acid required for cyclization.

-

Macrolactamization/Macrolactonization: The cyclization is performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. A suitable coupling reagent is used to facilitate the formation of the macrocycle.

-

Purification: The cyclic product is purified by chromatography.

One successful strategy reported an overall yield of 27% for the synthesis of Didemnin A based on H-(S)-Pro-OBzl.[9]

Synthesis of the Side Chain and Final Coupling

The linear side chain is synthesized separately and then coupled to the free N-methyl group of the D-leucine residue in the macrocycle.

Experimental Protocol: Coupling of the Side Chain to Didemnin A

-

Side Chain Synthesis: The N-(S)-lactyl-(S)-proline dipeptide is synthesized.

-

Coupling Reaction: Didemnin A is reacted with the pre-formed side chain in the presence of a suitable coupling reagent, such as PyBrOP, to afford this compound.

-

Purification: The final product is purified by HPLC.

A reported yield for the coupling of the pyruvyl-proline side chain to Didemnin A to form dehydrothis compound was 62% using PyBrOP.[9]

References

- 1. chemistry.utah.edu [chemistry.utah.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound. Conformation and dynamics of an antitumour and antiviral depsipeptide studied in solution by 1H and 13C. n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation studies on monensin A and B by accurate-mass electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oceanrep.geomar.de [oceanrep.geomar.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. Total Synthesis of Dehydrothis compound. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Immunosuppressive Landscape of Didemnin B: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated potent antiproliferative and immunosuppressive properties in a multitude of in vitro studies.[1][2] Its profound impact on fundamental cellular processes, particularly protein synthesis, positions it as a molecule of significant interest for immunosuppressive therapy and drug development. This technical guide provides a comprehensive overview of the in vitro immunosuppressive effects of Didemnin B, detailing its core mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism underpinning the immunosuppressive effects of this compound is the potent inhibition of protein synthesis.[3] This is achieved through its specific interaction with the eukaryotic elongation factor 1-alpha (eEF-1α).[1][4]

This compound binds to the GTP-bound form of eEF-1α, stabilizing the eEF-1α-GTP-aminoacyl-tRNA ternary complex on the ribosome.[5][6] This stabilization prevents the subsequent steps of peptide elongation, effectively halting the translation of mRNA into protein.[3] By disrupting this fundamental cellular process, this compound globally suppresses the synthesis of proteins essential for immune cell activation, proliferation, and effector function. This includes the production of cytokines, cytokine receptors, cell cycle proteins, and other signaling molecules crucial for a robust immune response.

While the primary target is protein synthesis, some studies have also indicated that this compound can inhibit DNA synthesis, although to a lesser extent.

Quantitative Analysis of Immunosuppressive Activity

The potent immunosuppressive activity of this compound has been quantified in various in vitro assays. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound on murine lymphocyte proliferation stimulated by different mitogens and alloantigens.

| Stimulant | Cell Type | Assay | IC50 | Reference |

| Concanavalin A (Con A) | Murine Splenocytes | [3H]-Thymidine Incorporation | 50 pg/mL | [1] |

| Lipopolysaccharide (LPS) | Murine Splenocytes | [3H]-Thymidine Incorporation | < 100 pg/mL | [1] |

| Alloantigen (Mixed Lymphocyte Reaction) | Murine Splenocytes | [3H]-Thymidine Incorporation | < 10 pg/mL | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound's immunosuppressive action and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.

Caption: this compound's mechanism of immunosuppression.

Caption: General workflow for in vitro immunosuppressive assays.

Detailed Experimental Protocols

Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes in response to a stimulus by quantifying the incorporation of a radiolabeled nucleotide into newly synthesized DNA.

Materials:

-

Isolated murine splenocytes or human peripheral blood mononuclear cells (PBMCs)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

Mitogen (e.g., Concanavalin A, Lipopolysaccharide) or alloantigen (for Mixed Lymphocyte Reaction)

-

This compound stock solution (in DMSO)

-

[3H]-Thymidine (1 mCi/mL)

-

96-well flat-bottom culture plates

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a single-cell suspension of lymphocytes and adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

-

Add 50 µL of the mitogen or alloantigen solution to the appropriate wells. For unstimulated controls, add 50 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

-

Pulse the cells by adding 1 µCi of [3H]-Thymidine (in 20 µL of medium) to each well.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate the percentage of inhibition and the IC50 value.

Mixed Lymphocyte Reaction (MLR)

The MLR assesses the proliferative response of T-cells from one individual (responder) to allogeneic cells from another individual (stimulator).

Materials:

-

Responder and stimulator lymphocytes from two different donors

-

Mitomycin C or irradiation source to treat stimulator cells

-

Complete RPMI-1640 medium

-

This compound

-

[3H]-Thymidine

-

96-well round-bottom culture plates

Procedure:

-

Treat the stimulator cells with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 2000-3000 rads) to prevent their proliferation.

-

Wash the stimulator cells three times with medium to remove residual Mitomycin C.

-

Adjust the concentration of responder and stimulator cells to 1 x 10^6 cells/mL.

-

In a 96-well plate, add 100 µL of responder cells and 100 µL of stimulator cells to each well.

-

Add this compound at various concentrations.

-

Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

-

Pulse with [3H]-Thymidine and harvest as described in the lymphocyte proliferation assay protocol.

Cytokine Production Assay (ELISA)

This assay quantifies the amount of a specific cytokine (e.g., IL-2, IFN-γ) secreted by lymphocytes into the culture supernatant.

Materials:

-

Lymphocyte culture supernatants from the proliferation assay

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Wash buffer

-

Plate reader

Procedure:

-

Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Add lymphocyte culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Generate a standard curve and determine the cytokine concentration in the samples.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

-

Lymphocytes cultured with or without this compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well culture plates

-

Plate reader

Procedure:

-

After the desired incubation period with this compound, add 20 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of viable cells compared to the untreated control.

Conclusion

This compound exhibits potent immunosuppressive effects in vitro, primarily through the inhibition of protein synthesis via its interaction with eEF-1α. This leads to a profound suppression of lymphocyte proliferation and function. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the immunosuppressive properties of this compound and for professionals involved in the development of novel immunomodulatory therapies. Further exploration of its precise impact on various immune cell subsets and signaling cascades will continue to refine our understanding of this powerful marine-derived compound.

References

- 1. Inhibition of protein synthesis by this compound: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and ternatin-4 inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | bioRxiv [biorxiv.org]

- 3. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

Preclinical Toxicology of Didemnin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has been a subject of extensive research due to its potent antitumor, antiviral, and immunosuppressive properties.[1] As the first marine-derived compound to enter clinical trials as an antineoplastic agent, a thorough understanding of its preclinical toxicology profile is paramount for guiding further drug development and ensuring patient safety.[1] This technical guide provides a comprehensive overview of the preclinical toxicology of Didemnin B, detailing its mechanism of action, acute toxicity, target organ toxicities, and relevant experimental protocols.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual-targeting mechanism, inhibiting both eukaryotic translation elongation factor 1A1 (eEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[2][3] This combinatorial inhibition leads to a cascade of cellular events culminating in apoptosis.

Inhibition of Protein Synthesis: By binding to eEF1A1, this compound stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, thereby stalling the elongation phase of protein synthesis.[4][5] This disruption of protein synthesis is a key contributor to its cytotoxic effects.[6]

Induction of Apoptosis: The inhibition of protein synthesis leads to the rapid degradation of short-lived anti-apoptotic proteins.[7] Concurrently, the inhibition of PPT1, a lysosomal enzyme, disrupts lysosomal function.[3] The combined effect of protein synthesis inhibition and lysosomal dysfunction triggers the intrinsic apoptotic pathway.[7]

Modulation of mTORC1 Signaling: this compound's inhibition of protein synthesis leads to a rapid decrease in the levels of REDD1, a repressor of the mTORC1 signaling pathway.[8] This results in the paradoxical activation of mTORC1, a key regulator of cell growth and proliferation.[7]

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Toxicology Data

Acute Toxicity

The median lethal dose (LD50) of this compound has been determined in several animal models, primarily through intravenous administration, reflecting its intended clinical route.

| Species | Route of Administration | LD50 (µg/kg) | Reference |

| Mouse | Intravenous (IV) | 1530 | [9] |

| Rat | Intravenous (IV) | 860 | [9] |

| Dog | Intravenous (IV) | 418 | [9] |

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic activity against a wide range of cancer cell lines at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |

| L1210 | Leukemia | ~1 | Not Specified | [1] |

| B16 | Melanoma | 17.5 ng/mL (~15.7 nM) | 2 | [10] |

| B16 (plateau-phase) | Melanoma | 100 ng/mL (~89.9 nM) | 2 | [10] |

| P388 | Leukemia | Not Specified | Not Specified | [1] |

| MCF-7 | Breast Cancer | 12 | Not Specified | [11] |

| Vaco451 | Colon Cancer | ~32 | 96 | [12] |

| HT-29 | Colon Cancer | <10 | 72 | [13] |

| CT-2 | Colon Cancer | <10 | 72 | [13] |

Target Organ Toxicology

Preclinical studies in mice, rats, and dogs have identified several key target organs for this compound-induced toxicity.[1] These findings have been largely consistent with toxicities observed in early clinical trials.[14]

-

Lymphatic System: Lymphoid depletion is a notable effect.

-

Gastrointestinal Tract: Toxicity to the GI tract is commonly observed.

-

Liver: Hepatotoxicity, including elevated liver enzymes, has been reported.[14]

-

Kidney: Renal toxicity is a potential adverse effect.

-

Neuromuscular System: In clinical trials, neuromuscular toxicity was a significant dose-limiting factor.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Figure 2: General workflow for an MTT cytotoxicity assay.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

-

Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 72 hours).[3]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[3] Incubate for 1.5 hours at 37°C.[3]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 490 and 590 nm using a microplate reader.[3][4]

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Figure 3: General workflow for a TUNEL apoptosis assay.

Principle: The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[15][16] These labeled ends can then be visualized using fluorescence microscopy or quantified by flow cytometry.[16][17]

General Procedure (for adherent cells):

-

Sample Preparation: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[17]

-

TUNEL Reaction: Incubate the fixed and permeabilized cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.[15]

-

Detection: After incubation, wash the cells to remove unincorporated nucleotides.

-

Analysis: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Alternatively, cells can be prepared for analysis by flow cytometry.[7]

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance.

Procedure:

-

Animal Selection and Housing: Use a single sex of rodents (usually females) for the study.[2][9] House the animals in appropriate conditions with controlled temperature and humidity.[2]

-

Dose Administration: Administer the test substance orally in a stepwise manner to groups of animals at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[15]

-

Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[16]

-

Endpoint: The classification of the substance's toxicity is based on the number of animals that die at each dose level.[9]

Histopathological Analysis

Histopathology is crucial for identifying target organs of toxicity and characterizing the nature of the cellular damage.

General Procedure:

-

Necropsy and Tissue Collection: At the end of the in-life phase of a toxicology study, perform a complete necropsy on all animals.[18] Collect all protocol-required tissues and organs.[10]

-

Fixation: Immediately fix the collected tissues in 10% neutral buffered formalin to prevent autolysis.[18]

-

Tissue Processing and Sectioning: Process the fixed tissues, embed them in paraffin, and cut thin sections.

-

Staining: Stain the tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) or other appropriate stains.[18]

-

Microscopic Examination: A qualified pathologist should examine the stained slides microscopically to identify and characterize any pathological changes.[18] All gross lesions and tissues from the control and high-dose groups should be examined.[19]

Conclusion

This compound demonstrates potent cytotoxic activity, primarily through the dual inhibition of protein synthesis and lysosomal function, leading to apoptosis. Preclinical toxicology studies have identified the lymphatic system, gastrointestinal tract, liver, and kidneys as primary target organs of toxicity. While promising as an anticancer agent, its clinical development has been hampered by a narrow therapeutic window and significant toxicities, particularly neuromuscular effects, observed in human trials. This guide provides a foundational understanding of the preclinical toxicological profile of this compound, which is essential for any future research or development involving this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. The antiproliferative agent this compound uncompetitively inhibits palmitoyl protein thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Treatment with this compound, an elongation factor 1A inhibitor, improves hepatic lipotoxicity in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Turnover of the mTOR Complex 1 (mTORC1) Repressor REDD1 and Activation of mTORC1 Signaling Following Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. Redbook 2000: IV.B.3. Pathology Considerations in Toxicity Studies | FDA [fda.gov]

- 11. Inhibition of protein synthesis by this compound is not sufficient to induce apoptosis in human mammary carcinoma (MCF7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pathology Principles and Practices for Analysis of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor DC661 enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. umwelt-online.de [umwelt-online.de]

- 18. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Didemnin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has been the subject of extensive research due to its potent and diverse biological activities, including antitumor, antiviral, and immunosuppressive properties. It was the first marine-derived compound to enter clinical trials for cancer therapy. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Didemnin B, with a focus on its molecular mechanisms of action, quantitative activity data, and the methodologies used in its preclinical and clinical evaluation. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacodynamics

The primary mechanism of action of this compound is the inhibition of protein synthesis, which underpins its potent cytotoxic and antiproliferative effects.[1][2][3][4][5] It also interacts with another key enzyme involved in protein modification.

Inhibition of Protein Synthesis via eEF1A

This compound's best-characterized mechanism of action is its interaction with the eukaryotic elongation factor 1-alpha (eEF1A).[2][6][7][8][9] eEF1A is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of translation.

This compound binds to a complex of eEF1A, GTP, and the ribosome.[2][9] This binding stabilizes the conformation of eEF1A on the ribosome even after GTP hydrolysis, preventing its release.[8] Consequently, the translocation of the ribosome along the mRNA is stalled, leading to a halt in polypeptide chain elongation and ultimately, inhibition of protein synthesis.[6][8][9]

Inhibition of Palmitoyl (B13399708) Protein Thioesterase 1 (PPT1)

In addition to its effects on protein synthesis, this compound has been identified as an inhibitor of palmitoyl protein thioesterase 1 (PPT1).[10][11] PPT1 is an enzyme responsible for the depalmitoylation of proteins, a post-translational modification that affects protein trafficking, localization, and function. This compound inhibits PPT1 in an uncompetitive manner, meaning it binds preferentially to the enzyme-substrate complex.[10] The inhibition of PPT1 is thought to contribute to the broader cellular effects of this compound, although its direct contribution to cytotoxicity is still under investigation.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro potency of this compound against various cancer cell lines and its binding affinities for its molecular targets.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |

| L1210 | Leukemia | 0.001 µg/mL | Not Specified | [3][4] |

| Various | Breast, Ovary, Kidney Carcinoma, Mesothelioma, Sarcoma | Median ID50: 4.2 x 10⁻³ µg/mL | Continuous | [12] |

| Various | Breast, Ovary, Kidney Carcinoma, Mesothelioma, Sarcoma | Median ID50: 46 x 10⁻³ µg/mL | 1 hour | [12] |

| Vaco451 | Colon Cancer | ~32 nM | 96 hours | [13] |

Table 2: Binding Affinities of this compound for its Molecular Targets

| Target | Parameter | Value | Reference |

| Ribosome-eEF1A complex | Kd | 4 µM | [9][14] |

| Palmitoyl Protein Thioesterase 1 (PPT1) | Ki | 92 nM | [2][6] |

Pharmacokinetics

The clinical development of this compound has been hampered by its challenging pharmacokinetic profile and significant toxicity.[15][16] Detailed quantitative pharmacokinetic data in humans remains limited in publicly available literature.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Due to its primary administration via intravenous infusion in clinical trials, data on oral absorption is not available. Preclinical and clinical studies suggest that this compound is rapidly cleared from the plasma.[17] This rapid clearance is hypothesized to be due to sequestration into tissues or rapid metabolism into unidentified metabolites.[17] The major target organs for toxicity, including the liver and kidneys, suggest that these may be key sites of distribution and/or elimination.[3][4]

Clinical Pharmacokinetics

Phase I clinical trials provided some insights into the pharmacokinetics of this compound, although specific parameters like half-life, clearance, and volume of distribution were not detailed in the available abstracts. The studies consistently report that the parent compound is cleared quickly from the bloodstream.[17] The analytical method used in these early trials was a radioimmunoassay, which may have cross-reacted with metabolites, complicating the interpretation of the pharmacokinetic data.[17]

Dosing and Dose-Limiting Toxicities in Clinical Trials

This compound was evaluated in several Phase I and II clinical trials, with dosing regimens varying between studies.

Table 3: Dosing and Toxicities of this compound in Clinical Trials

| Trial Phase | Dosing Regimen | Recommended Phase II Dose | Dose-Limiting Toxicities | Reference |

| Phase I | Single IV infusion every 28 days | 2.67 mg/m² (without antiemetics), 3.47 mg/m² (with antiemetics) | Nausea and vomiting | [17] |

| Phase I | 5-day bolus schedule | 1.6 mg/m²/day | Nausea and vomiting | [7][18] |

| Phase I/II | Single bolus infusion every 28 days | 6.3 mg/m² (with antiemetics) | Neuromuscular toxicity | [4][17] |

| Phase I | Weekly IV injection for 4 weeks in a 6-week cycle | 2.3 mg/m²/week (with prophylactic antiemetics and H1/H2 blockers) | Generalized weakness | [15] |

Experimental Protocols & Methodologies

Detailed experimental protocols are often found in the full text of research articles, which were not fully accessible. However, based on the abstracts and available information, the following outlines the likely methodologies employed.

In Vitro Cytotoxicity Assays (IC50 Determination)

The IC50 values were likely determined using standard cell viability assays such as the MTT or SRB assay. The general workflow for such an assay is as follows:

Caption: General workflow for determining the IC50 of this compound.

Protein Synthesis Inhibition Assay

The inhibition of protein synthesis is typically measured by the incorporation of a radiolabeled amino acid into newly synthesized proteins.

Caption: Workflow for a protein synthesis inhibition assay.

Pharmacokinetic Analysis in Clinical Trials

The pharmacokinetic analysis in the Phase I trials likely involved the following steps:

References

- 1. Phase I clinical and pharmacokinetic investigation of this compound, a cyclic depsipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Full text of "Handbook Of Marine Natural Products" [archive.org]

- 4. Phase I/II clinical trial of this compound in non-small-cell lung cancer: neuromuscular toxicity is dose-limiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase II clinical trial of this compound in previously treated small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I clinical and pharmacokinetic investigation of this compound, a cyclic depsipeptide. | Semantic Scholar [semanticscholar.org]

- 7. Determination of diphenhydramine by HPLC method in biological liquids | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 8. US9050378B2 - N2S2 chelate-targeting ligand conjugates - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antitumor activity of this compound in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 15. Crystal and molecular structure of this compound, an antiviral and cytotoxic depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oceanrep.geomar.de [oceanrep.geomar.de]

- 17. Phase I clinical study of this compound. A National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Didemnin B

For Researchers, Scientists, and Drug Development Professionals

Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has been a subject of intense scientific scrutiny for its potent and diverse biological activities, including antitumor, antiviral, and immunosuppressive properties.[1] Despite its promise, toxicity issues have hampered its clinical development.[2] This has spurred extensive research into its structure-activity relationships (SAR) to design analogs with improved therapeutic indices. This technical guide provides a comprehensive overview of the SAR studies of the didemnin core, focusing on key structural modifications that influence its biological activity. We delve into the detailed experimental protocols for the assays used to evaluate these compounds and visualize the critical molecular interactions and experimental workflows.

Structure-Activity Relationship of the Didemnin Core

The didemnin scaffold consists of a macrocyclic depsipeptide core and a linear side chain. SAR studies have consistently demonstrated that both regions are crucial for its biological activity, with the macrocycle being essential and the side chain offering a site for modifications to modulate potency and selectivity.[1]

The Depsipeptide Macrocycle: The Engine of Activity

The 23-membered macrocyclic core is indispensable for the cytotoxic and antiviral activities of didemnins.[1] Key structural features within the macrocycle that are critical for activity include:

-

Isostatine (Ist) and Hydroxyisovalerylpropionate (Hip) units: These unusual amino acid residues are fundamental to the conformation of the macrocycle and its interaction with the molecular target.

-

N,O-dimethyltyrosine: While some modifications are tolerated, this residue plays a significant role in the molecule's activity. Replacement with N-methylphenylalanine or N-methylleucine can be well-tolerated.[3]

-

Overall Conformation: The rigid, folded conformation of the macrocycle is crucial for its binding affinity to its primary target, the eukaryotic elongation factor 1-alpha (eEF1A).[4]

The Linear Side Chain: Fine-Tuning Potency

The linear side chain, attached to the threonine residue of the macrocycle, offers a greater scope for modification to enhance biological activity and reduce toxicity. Didemnin B, one of the most potent naturally occurring analogs, possesses a (S)-N-(lactoyl)-proline moiety in its side chain.[5]

Key modifications to the side chain and their impact on activity are summarized below:

-

Dehydrothis compound (Aplidin®/Plitidepsin): The replacement of the lactate (B86563) residue with a pyruvate (B1213749) unit leads to dehydrothis compound. This modification has been shown to increase potency against some tumor cell lines and has demonstrated an improved safety profile, leading to its clinical development.[6]

-

Terminal Acyl Group: Modifications to the terminal acyl group of the proline residue can significantly impact activity. For instance, replacement of the lactyl group with mandelyl or 3-(p-hydroxyphenyl)propionyl residues did not significantly affect cytotoxic activity against L1210 leukemia cells. However, the introduction of a lipophilic palmityl residue resulted in a dramatic loss of activity.

-

Proline Moiety: The proline ring itself is a site for potential modification.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro cytotoxic activity (IC50) of this compound and a selection of its key analogs against various cancer cell lines.

| Compound | Modification from this compound | Cell Line | IC50 (nM) |

| This compound | - | THP-1 | 1.8 |

| Dehydrothis compound (Aplidin®) | Lactyl group replaced with Pyruvyl group | THP-1 | 0.5 |

| N-desmethylthis compound | N-demethylation of the N,O-dimethyltyrosine | THP-1 | 15.2 |

| O-desmethylthis compound | O-demethylation of the N,O-dimethyltyrosine | THP-1 | 3.6 |

| Didemnin A | Lacks the N-(Lactyl)-L-Proline side chain | L1210 | ~20-fold less potent than this compound |

Table 1: Cytotoxicity of this compound and selected analogs against the human acute monocytic leukemia cell line (THP-1) and murine leukemia (L1210).

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of didemnin analogs. The following sections provide an overview of the key experimental protocols cited in didemnin SAR studies.

In Vitro Cytotoxicity Assay (MTT/CCK8 Assay)

This assay is used to assess the dose-dependent cytotoxic effects of didemnin analogs on cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) assays are colorimetric assays that measure cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or WST-8 in CCK8) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol (adapted from studies on didemnin derivatives):

-

Cell Seeding: Cancer cell lines (e.g., THP-1) are seeded in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with serial dilutions of the didemnin analogs (typically ranging from picomolar to micromolar concentrations). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a further 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Reagent Addition: 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK8 solution is added to each well.

-

Incubation with Reagent: The plates are incubated for an additional 4 hours (for MTT) or 1-4 hours (for CCK8) at 37°C.

-

Solubilization (for MTT assay): For the MTT assay, the medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm for the MTT assay and 450 nm for the CCK8 assay.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)

This assay measures the ability of didemnin analogs to inhibit protein synthesis in cells.

Principle:

Actively synthesizing proteins incorporate amino acids from the culture medium. By providing a radiolabeled amino acid, such as [³H]-leucine, the rate of protein synthesis can be quantified by measuring the amount of radioactivity incorporated into newly synthesized proteins.

Detailed Protocol:

-

Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with various concentrations of didemnin analogs as described in the cytotoxicity assay protocol.

-

Radiolabeling: Following a predetermined incubation period with the compounds, [³H]-leucine (e.g., 1 µCi/well) is added to each well.

-

Incubation with Radiolabel: The cells are incubated for a short period (e.g., 4 hours) to allow for the incorporation of the radiolabeled leucine (B10760876) into newly synthesized proteins.

-

Cell Lysis and Protein Precipitation: The cells are washed with cold PBS and then lysed. The proteins are precipitated by adding a cold solution of trichloroacetic acid (TCA).

-

Washing: The protein precipitate is washed several times with cold TCA to remove any unincorporated [³H]-leucine.

-

Solubilization: The protein pellet is solubilized in a suitable buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: The amount of radioactivity in the solubilized protein fraction is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of protein synthesis inhibition is calculated by comparing the radioactivity in treated cells to that in untreated control cells. The IC50 value for protein synthesis inhibition is then determined.

eEF1A Binding Assay

Directly assessing the binding of didemnin analogs to their molecular target, eEF1A, is crucial for understanding their mechanism of action.

Principle:

Various biophysical techniques can be employed to measure the binding affinity of small molecules to proteins. A common method involves a competition assay where the ability of a test compound to displace a known fluorescently or radioactively labeled ligand that binds to eEF1A is measured. Alternatively, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding kinetics and thermodynamics.

Detailed Protocol (Conceptual Outline for a Competition Assay):

-

Reagents: Purified recombinant eEF1A, a fluorescently labeled didemnin analog (probe), and the unlabeled didemnin analogs to be tested.

-

Assay Setup: The assay is typically performed in a microplate format. A fixed concentration of eEF1A and the fluorescent probe are incubated together in a suitable buffer.

-

Competition: Serial dilutions of the unlabeled didemnin analogs are added to the wells containing the eEF1A-probe complex.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Detection: The fluorescence polarization or fluorescence intensity is measured. When the unlabeled analog binds to eEF1A, it displaces the fluorescent probe, leading to a change in the fluorescence signal.

-

Data Analysis: The data is plotted as the change in fluorescence signal versus the concentration of the unlabeled analog. The IC50 value, representing the concentration of the analog that displaces 50% of the fluorescent probe, is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Mandatory Visualizations

This compound SAR Core Concepts

Caption: Key structural elements of this compound influencing its bioactivity.

Experimental Workflow for Didemnin Analog Evaluation

Caption: A typical workflow for the biological evaluation of new didemnin analogs.

This compound Signaling Pathway

Caption: The molecular mechanism of this compound-induced inhibition of protein synthesis.

References

- 1. Item - The effect of this compound on RT-eEF1A interaction in vitro and viral RTCs in cells. - Public Library of Science - Figshare [plos.figshare.com]

- 2. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of protein synthesis by didemnins: cell potency and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Didemnin B: In Vitro Cell Culture Assay Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin (B1252692) B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It has demonstrated potent anticancer activity in preclinical models, primarily through the inhibition of protein synthesis, induction of apoptosis, and disruption of the cell cycle.[1][2] Despite its promising preclinical results, clinical applications have been limited by significant toxicity.[2] This document provides detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of Didemnin B.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism. A primary mode of action is the inhibition of protein synthesis by binding to the eukaryotic elongation factor 1A (eEF1A).[1][3] This interaction stabilizes the aminoacyl-tRNA bound to the ribosomal A-site, thereby preventing translocation.[1] Additionally, this compound is a noncompetitive inhibitor of palmitoyl-protein thioesterase 1 (PPT1), which is involved in the degradation of palmitoylated proteins in lysosomes.[1] The dual inhibition of eEF1A1 and PPT1 is believed to be responsible for the selective and rapid induction of apoptosis in sensitive cancer cell lines.[1] Furthermore, this compound has been shown to activate caspases, key mediators of apoptosis.[4][5] Studies have also indicated that this compound can arrest the cell cycle at the G1/S boundary at low concentrations, while at higher concentrations, it appears to halt cells in their respective phases.[6]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 and LC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | Parameter | Concentration (nM) | Exposure Time | Reference |

| Vaco451 | Colon Cancer | LC50 | ~32 | 96 hours | [1] |

| B16 | Melanoma | LD50 | 17.5 ng/mL (~18.5 nM) | 2 hours (exponential phase) | [6] |

| B16 | Melanoma | LD50 | 100 ng/mL (~106 nM) | 2 hours (plateau phase) | [6] |

| B16 | Melanoma | LD50 | 8.8 ng/mL (~9.3 nM) | 24 hours (exponential phase) | [6] |

| B16 | Melanoma | LD50 | 59.6 ng/mL (~63 nM) | 24 hours (plateau phase) | [6] |

| MCF-7 | Breast Carcinoma | IC50 (Protein Synthesis) | 12 | Not Specified | [5] |

| Various | Breast, Ovary, Kidney Carcinoma, Mesothelioma, Sarcoma | ID50 | 4.2 x 10⁻³ µg/mL (~4.4 nM) | Continuous | [7] |

| Various | Breast, Ovary, Kidney Carcinoma, Mesothelioma, Sarcoma | ID50 | 46 x 10⁻³ µg/mL (~48.7 nM) | 1 hour | [7] |

Note: Conversion from ng/mL to nM for this compound (molar mass ~942.1 g/mol ) is approximated.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well flat-bottom plates

-

Detergent reagent (e.g., 10% SDS in 0.01 M HCl)[10]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal cell density should be determined empirically for each cell line.[11]

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.[10]

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used for the drug) and untreated control cells.

-

Incubation with Drug: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: After the treatment period, add 10 µL of MTT reagent to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization of Formazan (B1609692): Add 100 µL of detergent reagent to each well.

-

Incubation for Solubilization: Leave the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are completely dissolved.[10] Gentle shaking on an orbital shaker may aid dissolution.[8]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between healthy, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[12]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce Apoptosis: Treat cells with the desired concentrations of this compound for a specified time. Include a vehicle-treated negative control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Centrifuge the cell suspension and wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.

-

Incubation: Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.[13]

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol[14]

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[14]

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Cell Washing: Wash the cells twice with PBS.[14]

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol (B145695) dropwise to a final concentration of 70%.[14]

-

Incubation for Fixation: Fix the cells on ice for at least 2 hours or store them at -20°C for several weeks.[14][15]

-

Rehydration and Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]

-

Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[14] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[14]

-

Incubation for Staining: Incubate the cells for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[13][14]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[13]

Conclusion

The protocols outlined in this document provide a framework for the in vitro evaluation of this compound. Adherence to these detailed methodologies will enable researchers to obtain reproducible and reliable data on the cytotoxic, pro-apoptotic, and cell cycle-disrupting effects of this potent marine-derived compound. These assays are fundamental for further investigation into the therapeutic potential of this compound and its analogs in cancer drug development.

References

- 1. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GTP-dependent binding of the antiproliferative agent didemnin to elongation factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Inhibition of protein synthesis by this compound is not sufficient to induce apoptosis in human mammary carcinoma (MCF7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and cellular effects of didemnins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor activity of this compound in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Synthetic Strategies for Didemnin B Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has attracted significant attention in the field of medicinal chemistry due to its potent antitumor, antiviral, and immunosuppressive activities.[1] Its complex structure and promising biological profile have spurred extensive research into the total synthesis of the natural product and the generation of novel derivatives with improved therapeutic indices. This document provides detailed application notes and experimental protocols for the synthesis of key Didemnin B derivatives, summarizes their biological activities, and illustrates the primary signaling pathway affected by these compounds.

Data Presentation: Comparative Biological Activity of this compound Derivatives

The biological activity of this compound and its derivatives is primarily attributed to the inhibition of protein synthesis.[1] The following table summarizes the in vitro cytotoxic activity (IC50) of selected this compound analogs against various cancer cell lines, providing a quantitative comparison of their potency.

| Compound/Derivative | Cell Line | IC50 (nM) | Reference |

| This compound | L1210 (Murine Leukemia) | 1.1 | [2] |

| P388 (Murine Leukemia) | - | [2] | |

| B16 (Murine Melanoma) | - | [2] | |

| Dehydrothis compound (Plitidepsin) | L1210 (Murine Leukemia) | < 1 | [3] |

| P388 (Murine Leukemia) | - | [3] | |

| HT-29 (Human Colon Carcinoma) | - | [3] | |

| Northis compound | L1210 (Murine Leukemia) | 1.1 | [2] |

| [Tic⁵]this compound | Protein Biosynthesis Inhibition (in vitro) | Comparable to this compound | [4] |

| Mandelyl-didemnin | L1210 (Murine Leukemia) | 1.1 | [2] |

| 3-(p-hydroxyphenyl)propionyl-didemnin | L1210 (Murine Leukemia) | 1.2 | [2] |

| Palmityl-didemnin | L1210 (Murine Leukemia) | > 1000 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives. These protocols are based on established literature procedures and are intended to serve as a guide for researchers.

Protocol 1: Total Synthesis of Dehydrothis compound (Plitidepsin)

Dehydrothis compound can be synthesized via a convergent approach involving the preparation of two key fragments followed by macrocyclization and side-chain attachment.[5]

A. Synthesis of the Linear Heptadepsipeptide Precursor:

A detailed multi-step synthesis is required to prepare the linear precursor. One strategy involves the synthesis of a Boc-protected macrocycle precursor from a linear hexadepsipeptide.[6]

B. Macrocyclization:

The crucial macrocyclization step can be achieved using various peptide coupling reagents.

-

Materials:

-

Linear heptadepsipeptide precursor with free N- and C-termini

-

(1H-Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the linear heptadepsipeptide precursor in a 1:1 mixture of anhydrous DCM and DMF to a final concentration of 1 mM.

-

Add BOP (1.5 equivalents) and DIEA (3.0 equivalents) to the solution at room temperature.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude macrocycle by silica (B1680970) gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate/hexanes or methanol/dichloromethane).

-

C. Side Chain Coupling:

The final step involves the coupling of the Pyr-Pro-OH side chain to the deprotected macrocycle.[5]

-

Materials:

-

Protected didemnin A macrocycle

-

Pyr-Pro-OH side chain

-

(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP)

-

DIEA

-

Anhydrous DCM

-

-

Procedure:

-

Deprotect the macrocycle (e.g., removal of a Boc group using trifluoroacetic acid).

-

Dissolve the deprotected macrocycle and Pyr-Pro-OH (1.2 equivalents) in anhydrous DCM.

-

Add PyBOP (1.3 equivalents) and DIEA (2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction by HPLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, dehydrothis compound, by preparative HPLC.

-

Protocol 2: Synthesis of a Conformationally Constrained this compound Analog

This protocol describes the synthesis of a this compound analog where the isostatine (B12759420) moiety is replaced with a conformationally constrained unit.[7]

A. Synthesis of the Modified Linear Precursor:

This involves the synthesis of a linear peptide containing the desired conformationally constrained amino acid replacement for isostatine. The specific steps will vary depending on the chosen constraining element.

B. Macrolactamization:

-

Materials:

-

Modified linear precursor

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

DIEA

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the modified linear precursor in anhydrous DMF to a final concentration of 1 mM.

-

Add HATU (1.5 equivalents) and DIEA (3.0 equivalents) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by HPLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the macrocycle by column chromatography.

-

C. Final Deprotection and Side Chain Attachment:

Follow a similar procedure as described in Protocol 1, Section C, to deprotect the macrocycle and attach the desired side chain.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound and its derivatives primarily exert their cytotoxic effects by inhibiting protein synthesis.[1] The key molecular target is the eukaryotic elongation factor 1-alpha (eEF1A). This compound binds to the GTP-bound form of eEF1A, stabilizing the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome. This prevents the release of eEF1A-GDP after GTP hydrolysis, thereby stalling the elongation phase of translation.

References

- 1. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total syntheses of conformationally constrained this compound analogues. replacements of N,O-dimethyltyrosine with L-1,2,3,4-tetrahydroisoquinoline and L-1,2,3,4-tetrahydro-7-methoxyisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Dehydrothis compound. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Didemnin B in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated potent antitumor activity in a variety of preclinical cancer models. Its primary mechanism of action involves the inhibition of protein synthesis through binding to the eukaryotic elongation factor 1A (eEF1A). More recent studies have revealed a dual mechanism of action, where this compound also inhibits palmitoyl-protein thioesterase 1 (PPT1), leading to lysosomal deacidification and ultimately inducing apoptosis in cancer cells. Despite its promising preclinical efficacy, the clinical development of this compound has been hampered by a narrow therapeutic window and significant toxicities, particularly neuromuscular and hepatic side effects. These application notes provide a comprehensive overview of the use of this compound in animal cancer models, including summaries of its efficacy, toxicity, and detailed experimental protocols.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Murine Cancer Models

| Cancer Model | Animal Strain | This compound Dose | Administration Route | Key Findings | Reference(s) |

| P388 Murine Leukemia | Not Specified | 0.06 mg/kg | Not Specified | Increased survival time | |

| L1210 Leukemia | Not Specified | Not Specified | Not Specified | Good antitumor activity | |

| B16 Melanoma | Not Specified | Not Specified | Not Specified | Good antitumor activity | |

| M5076 Sarcoma | Not Specified | Not Specified | Not Specified | Moderate antitumor activity | |

| Yoshida Ascites Tumor | Rat | 0.06 mg/kg | Intraperitoneal | High antitumor activity | |

| Mammary Fat Pad Xenograft | SCID-NOD Mice | 0.11 mg/kg and 1 mg/kg | Intraperitoneal | Dose-dependent activation of mTORC1 in the liver |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 | Reference(s) |

| L1210 Leukemia | Leukemia | 0.001 µg/mL | |

| L1210 Lymphocytic Leukemia | Leukemia | 1.1 ng/mL | |

| Vaco451 | Colon Cancer | ~32 nM |

Table 3: Summary of this compound Toxicity in Animal Models

| Animal Model | Observed Toxicities | Target Organs | Reference(s) |

| CD2F1 Mice | Not specified in detail | Lymphatics, Gastrointestinal tract, Liver, Kidney | |

| Fischer 344 Rats | Not specified in detail | Lymphatics, Gastrointestinal tract, Liver, Kidney | |

| Beagle Dogs | Not specified in detail | Lymphatics, Gastrointestinal tract, Liver, Kidney | |

| Mice | Neuromuscular and Hepatic | N/A |

Signaling Pathways

The antitumor activity of this compound stems from its ability to interfere with fundamental cellular processes, primarily protein synthesis and lysosomal function. Below are diagrams illustrating the key signaling pathways affected by this compound.

Caption: Dual inhibitory mechanism of this compound on eEF1A1 and PPT1 leading to apoptosis.

Experimental Protocols

Formulation and Administration of this compound in Mice

Objective: To prepare and administer this compound to mice for in vivo studies.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cremophor EL

-

5% Dextrose in Water (D5W)

-

Sterile, pyrogen-free vials

-

Sterile syringes and needles (27-30 gauge)

Protocol:

-

Stock Solution Preparation:

-

Aseptically dissolve the lyophilized this compound powder in DMSO to create a concentrated stock solution. The concentration will depend on the final desired dose.

-

-

Vehicle Preparation:

-

Prepare the vehicle by mixing 5% Cremophor EL and 5% DMSO in 90% D5W. For example, to prepare 10 mL of vehicle, mix 0.5 mL of Cremophor EL, 0.5 mL of DMSO, and 9.0 mL of D5W.

-

-

Final Dosing Solution Preparation:

-

On the day of administration, dilute the this compound stock solution with the prepared vehicle to the final desired concentration (e.g., 0.11 mg/kg or 1 mg/kg). Ensure the final concentration of DMSO is kept low to minimize toxicity.

-

-

Administration:

-

Administer the final dosing solution to mice via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the individual mouse's body weight (typically 100 µL to 200 µL for a 20-25 g mouse).

-

Caption: Workflow for the preparation and administration of this compound in mice.

Tumor Growth Inhibition Assay in Xenograft Models

Objective: To evaluate the in vivo antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Cancer cell line of interest (e.g., B16 melanoma, human colon cancer cell line)

-

Immunocompromised mice (e.g., SCID-NOD, athymic nude mice)

-

Matrigel (optional, can enhance tumor take rate)

-

Calipers

-

This compound formulation and vehicle control

Protocol:

-

Cell Preparation and Implantation:

-

Culture cancer cells to ~80% confluency.

-

Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel, at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

-

Treatment:

-

Randomize mice into treatment and control groups (n=5-10 mice per group).

-

Administer this compound or vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal injection every 3 days).

-

-

Data Analysis:

-

Continue monitoring tumor growth and body weight throughout the study.

-

Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if signs of excessive toxicity are observed.

-

Compare the tumor growth curves between the treatment and control groups to determine the efficacy of this compound.

-

Toxicity Assessment

Objective: To evaluate the systemic toxicity of this compound in animal models.

Materials:

-

Mice or rats

-

This compound formulation and vehicle control

-

Equipment for blood collection (e.g., microtainer tubes)

-

Clinical chemistry and hematology analyzers

-

Formalin and histology supplies

Protocol:

-

Dosing and Observation:

-

Administer this compound or vehicle to animals at various dose levels.